3-Amino-6-chloro-2-picoline
Overview
Description
3-Amino-6-chloro-2-picoline is a chemical compound related to picoline, which is a methylpyridine derivative. It has relevance in the field of coordination chemistry and organic synthesis.
Synthesis Analysis
- The synthesis of related picoline derivatives often involves reductive amination procedures and reaction with various agents. For example, amino-anthraquinone chromophores functionalized with 3-picolyl units are synthesized via a one-pot reductive amination (Jones et al., 2011).
Molecular Structure Analysis
- Picoline derivatives typically exhibit complex molecular structures. For instance, in a study, iron(III) compounds of dipicolinic acid and 2-amino-6-picoline showed different coordination environments and crystal structures (Tabatabaee et al., 2013).
Chemical Reactions and Properties
- Picoline derivatives are known to engage in various chemical reactions, forming complexes with different metals. This includes reactions with cationic Re(I) di-imine complexes (Jones et al., 2011) and iron(III) (Tabatabaee et al., 2013).
Physical Properties Analysis
- The physical properties of picoline derivatives can be diverse. Studies have shown that these compounds can form different crystal systems and exhibit varying thermal properties (Tahenti et al., 2020).
Chemical Properties Analysis
- Picoline derivatives have unique chemical properties, such as forming alkoxo-bridged dinuclear copper(II) compounds, indicating their potential in coordination chemistry and catalysis (Komaei et al., 1999).
Scientific Research Applications
It is used in the syntheses of heterocyclic compounds, including camptothecin analogue II, which has potential therapeutic applications (Kametani, 1970).
The compound and its derivatives have potential applications as vat dyes, with studies exploring their dyeing properties (Okafor, Okerulu & Okeke, 1987).
3-chloro-6-pyrazolyl-picolinate compounds could serve as lead structures for developing novel synthetic auxin herbicides (Yang et al., 2021).
In radiopharmaceuticals, [(3)H]2-amino-4-picoline is a radioligand that measures the binding of nitric oxide synthase inhibitors to different isoenzymes, indicating potential use in medical imaging and drug development (Boer et al., 2000).
The compound finds use in studying the self-assembly process and the formation of supramolecular networks in Mg(II) malonate complexes (Das et al., 2010).
It's involved in the synthesis of lanthanide perchlorate complexes, which have potential applications in coordination chemistry and materials science (Navaneetham & Soundararajan, 1981).
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 1, a derivative, shows promise as a treatment for human papillomavirus infections (Boggs et al., 2007).
The compound is involved in the synthesis of chiral pyridine N-oxide ligands, which are used in enantioselective catalytic reduction of ketones and diethylzinc additions to aldehydes, relevant in organic synthesis and pharmaceutical development (Derdau et al., 1999).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIIOZINFCMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426559 | |
Record name | 3-Amino-6-chloro-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-2-picoline | |
CAS RN |
164666-68-6 | |
Record name | 3-Amino-6-chloro-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-chloro-2-picoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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